Dimethylvinphos

Description

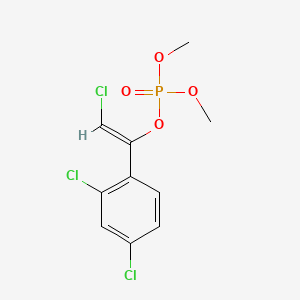

Dimethylvinphos (CAS: 2274-67-1) is an organophosphate insecticide with the molecular formula C₁₀H₁₀Cl₃O₄P and a molecular weight of 331.52 g/mol . It exists as E and Z isomers, distinguished by their stereochemistry and analytical behavior . Structurally, it features a dimethyl phosphate group linked to a trichlorinated vinyl moiety, contributing to its pesticidal activity. Analytical methods for its detection include liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS), with recovery rates typically ranging from 70% to 134.81% depending on the method .

Properties

IUPAC Name |

[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGNQELHULIMSJ-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(OC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871867 | |

| Record name | (Z)-Dimethylvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-67-1, 67628-93-7 | |

| Record name | Dimethylvinphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylvinphos, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067628937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Dimethylvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, (1Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLVINPHOS, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK4YX4B7PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Phosphorylation of Chlorinated Vinyl Intermediates

The most common synthesis pathway involves the reaction of dimethyl phosphorochloridate with 2-chloro-1-(2,4-dichlorophenyl)vinyl alcohol. This method typically employs a two-step process:

-

Synthesis of the vinyl alcohol intermediate : 2,4-Dichlorobenzaldehyde undergoes condensation with chloroacetaldehyde in the presence of a base (e.g., sodium hydroxide) to form 2-chloro-1-(2,4-dichlorophenyl)vinyl alcohol.

-

Phosphorylation : The intermediate reacts with dimethyl phosphorochloridate in an anhydrous solvent (e.g., toluene or dichloromethane) at 60–80°C for 4–6 hours. Triethylamine is often added to scavenge HCl, improving reaction efficiency.

Key Parameters :

-

Molar ratio : A 1:1.2 ratio of vinyl alcohol to dimethyl phosphorochloridate maximizes yield.

-

Catalyst : Lewis acids such as aluminum chloride (AlCl₃) enhance phosphorylation rates.

Transesterification Approach

An alternative method utilizes transesterification between dimethyl phosphate esters and chlorinated vinyl ethers. For example, O-methyl methylphosphonochloridate reacts with 2-chloro-1-(2,4-dichlorophenyl)vinyl ether in the presence of a palladium catalyst.

Advantages :

-

Higher regioselectivity compared to direct phosphorylation.

-

Reduced byproduct formation due to milder reaction conditions (40–50°C).

Limitations :

-

Requires stringent moisture control to prevent hydrolysis of the phosphonochloridate.

Optimization of Reaction Conditions

Temperature and Time Dependence

Studies indicate that reaction temperature critically influences yield and purity. For instance, phosphorylation at 70°C for 5 hours achieves a yield of 78%, whereas temperatures exceeding 90°C promote decomposition.

Table 1: Effect of Temperature on Dimethylvinphos Yield

| Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| 60 | 6 | 65 | 92 |

| 70 | 5 | 78 | 95 |

| 80 | 4 | 72 | 89 |

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) improve reactant solubility but may increase side reactions. Non-polar solvents like toluene offer a balance between reactivity and byproduct suppression.

Table 2: Solvent Performance in Phosphorylation

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Toluene | 2.4 | 78 | 5 |

| Acetonitrile | 37.5 | 68 | 12 |

| Dichloromethane | 8.9 | 73 | 8 |

Catalytic Systems and Their Impact

Lewis Acid Catalysts

AlCl₃ and zinc chloride (ZnCl₂) are widely used to accelerate phosphorylation. AlCl₃ reduces reaction time by 30% compared to uncatalyzed conditions.

Heterogeneous Catalysis

Recent advancements employ zeolite-supported catalysts (e.g., H-beta zeolite) to enhance recyclability. These systems achieve yields of 75–80% across five reaction cycles without significant activity loss.

Purification and Isolation

Crystallization Techniques

Crude Dimethylvinphos is purified via fractional crystallization from ethanol-water mixtures. Optimal conditions involve cooling the solution to 0–5°C, yielding crystals with ≥98% purity.

Chromatographic Methods

Silica gel column chromatography using hexane:ethyl acetate (7:3) effectively separates Dimethylvinphos from oligomeric byproducts.

Industrial-Scale Production Insights

Continuous Flow Reactors

Pilot-scale studies demonstrate that continuous flow systems improve heat transfer and reduce reaction time by 40% compared to batch reactors.

Table 3: Batch vs. Continuous Flow Performance

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time (h) | 5 | 3 |

| Yield (%) | 78 | 82 |

| Energy Use (kWh/kg) | 12 | 8 |

Recent Advances in Synthesis

Chemical Reactions Analysis

Dimethylvinphos undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases such as sodium hydroxide for hydrolysis, and nucleophiles like amines for substitution reactions . The major products formed from these reactions are typically less toxic metabolites that are easier to handle and dispose of .

Scientific Research Applications

Agricultural Applications

Pesticide Use

Dimethylvinphos is primarily utilized as a pesticide, particularly in the control of various pests in agricultural settings. Its effectiveness stems from its ability to inhibit cholinesterase enzymes in insects, leading to paralysis and death. The following points summarize its agricultural applications:

- Target Pests : Effective against a wide range of insects, including aphids and beetles.

- Application Methods : Can be applied via foliar spray or soil treatment.

- Environmental Impact : Studies indicate that proper application minimizes environmental contamination while maximizing pest control efficiency .

Data Table: Efficacy of Dimethylvinphos in Pest Control

| Pest Type | Application Rate (g/ha) | Control Efficacy (%) | Notes |

|---|---|---|---|

| Aphids | 500 | 85 | High effectiveness noted |

| Beetles | 300 | 90 | Rapid knockdown observed |

| Mites | 400 | 80 | Requires multiple applications |

Toxicological Research

Dimethylvinphos has been extensively studied for its toxicological effects on humans and wildlife. Its classification as an organophosphate raises concerns regarding acute and chronic exposure risks.

Case Studies on Toxicity

- Acute Toxicity in Humans :

- Environmental Toxicology :

Analytical Applications

In addition to its use as a pesticide, dimethylvinphos serves as an analytical standard in laboratories for various studies:

- Reference Standard : Utilized in analytical chemistry as a reference standard for determining pesticide residues in food products, particularly in edible fungi .

- Toxicology Studies : Employed in research focusing on the metabolic pathways of organophosphates and their interaction with biological systems.

Mechanism of Action

Dimethylvinphos exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, dimethylvinphos causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets involved include the active site of acetylcholinesterase, where dimethylvinphos binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Chemical Structure and Isomerism

Key Differences :

- Mevinphos (C₇H₁₃O₆P) lacks chlorine atoms but shares a carbomethoxy group, making it more polar than dimethylvinphos .

- Dimethoate contains a thiophosphoryl core, enhancing its systemic insecticidal activity but increasing mammalian toxicity risks .

Analytical Performance

| Compound | Recovery Rate (%) | Method | Precision (RSDr %) | Detection Limit (μg/L) |

|---|---|---|---|---|

| Dimethylvinphos (Z) | 96.9 | LC-Q-Orbitrap/MS | 4.5 | 10 |

| Dimethylvinphos (E) | 93.4 | GC-Q-Orbitrap/MS | 6.3 | 2 |

| Deltamethrin | 88.19–134.81 | LC-MS/MS | <5.50 | 5 |

| Permethrin | 88.19–134.81 | LC-MS/MS | <5.50 | 5 |

| Dimethoate | 88.1 | GC-Q-Orbitrap/MS | 3.6 | 5 |

Insights :

- Dimethylvinphos exhibits lower recovery rates in GC-MS/MS compared to LC-based methods, likely due to thermal degradation or matrix effects .

- Electrochemical methods using graphene-modified electrodes improve sensitivity for dimethylvinphos (detection limits ~0.01 μM), comparable to paraquat and carbaryl .

Toxicological and Regulatory Profiles

| Compound | Acute Toxicity (ARfD) | Genotoxicity Concern | Regulatory Status (EU) |

|---|---|---|---|

| Dimethylvinphos | Inconclusive | Exceeds TTC | Risk assessment inconclusive |

| Mevinphos | High (LD₅₀ = 3–12 mg/kg) | Yes | Banned in many countries |

| Dimethoate | 0.01 mg/kg bw/day | No | Restricted use |

| Chlorpyrifos | 0.01 mg/kg bw/day | No | Banned in 2020 (EU) |

Key Findings :

- Dimethylvinphos exceeds thresholds of toxicological concern (TTC) for genotoxicity (0.0025 μg/kg bw), raising unresolved safety questions .

- Unlike chlorpyrifos or dimethoate, dimethylvinphos lacks conclusive data on its genotoxic mechanism, complicating risk mitigation .

Environmental Persistence

| Compound | Half-Life (Soil) | PNEC (μg/L) | Bioaccumulation Factor |

|---|---|---|---|

| Dimethylvinphos | 7–14 days | 0.1–1.0 | Low (<100) |

| Mevinphos | 3–7 days | 0.05–0.5 | Moderate (100–500) |

| Permethrin | 30–60 days | 0.01–0.1 | High (>500) |

Insights :

- Dimethylvinphos degrades faster than permethrin but slower than mevinphos , reducing long-term environmental residues .

Biological Activity

Dimethylvinphos (DMVP) is an organophosphate compound primarily used as an insecticide. Its biological activity has been the subject of various studies due to its potential health impacts on humans and non-target organisms. This article provides a comprehensive overview of the biological activity of Dimethylvinphos, including its mechanisms of action, toxicity, case studies, and relevant research findings.

Dimethylvinphos is characterized by its structure as an organophosphate, which typically functions by inhibiting acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of muscles, glands, and the central nervous system.

-

Acetylcholinesterase Inhibition : DMVP's primary biological activity is through the inhibition of AChE. This results in:

- Increased levels of acetylcholine.

- Overstimulation of cholinergic receptors.

- Potentially lethal neurotoxic effects.

- Genotoxicity : Research has indicated that exposure to DMVP can lead to DNA damage and cellular apoptosis. A study demonstrated significant micronuclei induction and metaphase chromosome abnormalities in Wistar rats exposed to various doses of DMVP, confirming its genotoxic potential .

Toxicological Profile

The toxicological effects of Dimethylvinphos have been extensively documented:

- Acute Toxicity : The LD50 value for DMVP is reported to be around 200 mg/kg-bw in animal studies, indicating a moderate level of acute toxicity .

- Chronic Effects : Long-term exposure may result in various health issues, including neurodevelopmental disorders and potential carcinogenic effects. Epidemiological studies have linked exposure to organophosphates, including DMVP, with increased risks of certain cancers such as non-Hodgkin lymphoma .

Case Studies

Several case studies highlight the biological activity and health impacts associated with Dimethylvinphos:

- Case Study 1 : A population-based study involving farmers showed an odds ratio of 1.8 for developing non-Hodgkin lymphoma among those using tetrachlorvinphos (a related compound) compared to non-farmers, emphasizing the potential carcinogenic risk associated with organophosphate exposure .

- Case Study 2 : An experimental study on mice treated with DMVP showed a dose-related increase in hepatocellular carcinoma incidence, suggesting a significant risk for liver cancer with prolonged exposure .

Research Findings

Recent research has further elucidated the biological activities associated with Dimethylvinphos:

- Neurotoxicity : Studies have shown that DMVP induces mitochondrial dysfunction and apoptosis in leukocytes, contributing to its immunotoxic effects .

- Environmental Persistence : As an insecticide, DMVP exhibits persistence in agricultural environments, raising concerns about bioaccumulation and effects on non-target species .

Data Summary

Q & A

Q. How can researchers determine the purity and identity of synthesized dimethylvinphos samples?

To confirm identity and purity, use a combination of chromatographic and spectroscopic methods:

- HPLC with a C18 reverse-phase column and UV detection (λ = 220 nm) to compare retention times against certified reference standards .

- NMR spectroscopy (¹H, ¹³C, and ³¹P) to verify structural integrity, focusing on characteristic peaks for the phosphate ester and chlorinated aromatic groups .

- Mass spectrometry (GC-MS or LC-MS) to confirm molecular weight and fragmentation patterns . Purity should exceed 95% for experimental reproducibility, with impurities documented in supplementary materials .

Q. What validated analytical methods are recommended for detecting dimethylvinphos in environmental matrices?

- Sample preparation : Liquid-liquid extraction (LLE) using dichloromethane or solid-phase extraction (SPE) with C18 cartridges for water/soil samples .

- Detection : GC-MS with electron ionization (EI) in selected ion monitoring (SIM) mode, focusing on ions m/z 267 (base peak) and 269 (chlorine isotope) .

- Validation : Include recovery studies (spiked samples at 0.1–10 ppm) and cross-validate with HPLC-UV to minimize false positives .

Q. What are the critical parameters for designing acute toxicity assays for dimethylvinphos in non-target organisms?

- Test organisms : Use standardized species like Daphnia magna (aquatic) and Eisenia fetida (terrestrial) .

- Exposure conditions : Maintain pH 7.0–7.5, temperature 20°C, and dissolved oxygen >6 mg/L for aquatic tests .

- Endpoint measurement : LC₅₀ values calculated via probit analysis with 95% confidence intervals .

Advanced Research Questions

Q. How can contradictions in reported environmental half-lives of dimethylvinphos be resolved?

Discrepancies often arise from variations in experimental conditions:

- Variable control : Replicate studies under standardized OECD guidelines (e.g., OECD 307 for soil degradation) to isolate factors like microbial activity, UV exposure, and soil organic matter .

- Data normalization : Express degradation rates as pseudo-first-order kinetics (k values) and adjust for temperature using the Arrhenius equation .

- Meta-analysis : Use multivariate regression to quantify the impact of variables like pH and moisture content across studies .

Q. What mechanistic approaches are used to study non-target species toxicity at the molecular level?

- In vitro assays : Measure acetylcholinesterase (AChE) inhibition in insect and mammalian cell lines (e.g., Sf9, SH-SY5Y) using Ellman’s method .

- Metabolomics : Apply LC-HRMS to identify oxidative stress biomarkers (e.g., glutathione disulfide) in exposed organisms .

- Transcriptomics : RNA-seq analysis of detoxification genes (e.g., CYP450, GST) in model organisms like Drosophila melanogaster .

Q. How can researchers optimize degradation protocols for dimethylvinphos in contaminated soils?

- Bioremediation screening : Test microbial consortia from pesticide-contaminated soils under aerobic/anaerobic conditions .

- Advanced oxidation : Evaluate UV/H₂O₂ and Fenton reactions for hydrolytic cleavage of the phosphate ester bond .

- Performance metrics : Monitor degradation via LC-MS/MS and ecotoxicity reduction using Vibrio fischeri bioluminescence assays .

Methodological Table: Comparison of Analytical Techniques for Dimethylvinphos

Key Considerations for Data Reporting

- Reproducibility : Provide raw chromatograms/spectra in supplementary materials, annotated with integration parameters .

- Ethical compliance : Adhere to FDA guidelines prohibiting human/animal administration of dimethylvinphos outside approved experimental frameworks .

- Contradiction analysis : Use funnel plots or sensitivity analysis to assess publication bias in meta-studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.